molecular formula C10H8IN3O4 B1503101 Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 885271-48-7

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1503101
CAS No.: 885271-48-7
M. Wt: 361.09 g/mol
InChI Key: JGMMEYKVWHWSSW-UHFFFAOYSA-N
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Description

Molecular Identity and Structural Characterization

Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is definitively characterized by the Chemical Abstracts Service registry number 885271-48-7, which serves as its unique molecular identifier. The compound possesses a molecular formula of C₁₀H₈IN₃O₄, reflecting the presence of ten carbon atoms, eight hydrogen atoms, one iodine atom, three nitrogen atoms, and four oxygen atoms within its structure. The molecular weight of this compound is precisely 361.09 daltons, making it a relatively dense organic molecule due to the presence of the heavy iodine atom.

The structural architecture of this compound centers around the bicyclic imidazo[1,2-a]pyridine core, which consists of a pyridine ring fused to an imidazole ring through positions 1 and 2. The compound's SMILES notation is represented as O=C(C1=C(I)N2C=CC=C(N+=O)C2=N1)OCC, which provides a comprehensive linear representation of its molecular connectivity. This notation clearly indicates the positioning of the iodine atom at the 3-position of the imidazole ring, the nitro group at the 8-position of the pyridine ring, and the ethyl ester functionality attached to the carboxyl group at position 2.

The compound has been assigned the MDL number MFCD06796254, which serves as an additional database identifier for chemical information systems. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 3-iodo-8-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. This naming convention clearly delineates each substituent's position and chemical nature, providing unambiguous identification of the molecular structure.

Property Value Source
Chemical Abstracts Service Number 885271-48-7
Molecular Formula C₁₀H₈IN₃O₄
Molecular Weight 361.09 daltons
MDL Number MFCD06796254
SMILES Notation O=C(C1=C(I)N2C=CC=C(N+=O)C2=N1)OCC

Physical Properties and Spectroscopic Profile

The physical characteristics of this compound are significantly influenced by its molecular architecture and functional group composition. The compound requires specific storage conditions to maintain stability, necessitating storage in a dark environment at temperatures between 2-8°C while maintaining dry conditions. These stringent storage requirements reflect the compound's sensitivity to light and temperature, likely due to the presence of the iodine substituent and nitro functionality.

Computational chemistry analyses have provided detailed insights into the molecular properties of this compound. The topological polar surface area has been calculated as 86.74 square angstroms, indicating a moderate degree of polarity that affects the compound's solubility characteristics and molecular interactions. The logarithm of the partition coefficient between octanol and water (LogP) has been determined to be 2.0238, suggesting moderate lipophilicity that influences the compound's bioavailability and membrane permeability properties.

The hydrogen bonding profile of this compound reveals six hydrogen bond acceptor sites and zero hydrogen bond donor sites. This asymmetric hydrogen bonding capacity affects the compound's interactions with biological macromolecules and influences its crystallization behavior. The molecule contains three rotatable bonds, providing some conformational flexibility while maintaining overall structural rigidity due to the fused ring system.

Spectroscopic characterization of related imidazo[1,2-a]pyridine compounds suggests that characteristic absorption peaks would be observed for the nitro group at approximately 1,520 wavenumbers and for the ester carbonyl group at approximately 1,720 wavenumbers in infrared spectroscopy. Nuclear magnetic resonance spectroscopy would be expected to show distinctive signals corresponding to the aromatic protons of the pyridine and imidazole rings, as well as the ethyl ester functionality.

Physical Property Value Source
Storage Temperature 2-8°C
Storage Conditions Dark, sealed, dry
Topological Polar Surface Area 86.74 Ų
Partition Coefficient (LogP) 2.0238
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 0
Rotatable Bonds 3

Historical Context and Development

The development of this compound emerges from the broader historical context of imidazo[1,2-a]pyridine chemistry, which has evolved significantly since the late 19th century. The foundational work in heterocyclic chemistry that enabled the synthesis of such complex structures can be traced to Arthur Rudolf Hantzsch's pioneering research in 1881, when he reported the multicomponent synthesis that became known as the Hantzsch pyridine synthesis. This methodology established fundamental principles for constructing nitrogen-containing heterocycles that would later influence the development of imidazo[1,2-a]pyridine derivatives.

The specific synthesis of imidazo[1,2-a]pyridine scaffolds has undergone continuous refinement, with recent advances focusing on metal-free synthetic approaches that offer environmentally benign alternatives to traditional methods. Contemporary research has demonstrated the feasibility of producing imidazo[1,2-a]pyridine derivatives through innovative one-pot transformations, including methodologies that utilize lignin-derived starting materials to construct these valuable heterocyclic frameworks. These developments represent a significant advancement toward sustainable synthetic chemistry, as they provide petroleum-independent pathways for accessing complex heterocyclic compounds.

The incorporation of iodine and nitro functionalities into the imidazo[1,2-a]pyridine core represents a strategic synthetic modification designed to enhance the molecule's reactivity profile. Iodine substituents are particularly valuable in synthetic chemistry due to their ability to participate in various cross-coupling reactions, while nitro groups serve as versatile intermediates for further chemical transformations. The combination of these functional groups within a single molecule creates a versatile synthetic intermediate with multiple potential reaction pathways.

Modern synthetic approaches to compounds like this compound have benefited from advances in iodocyclization methodologies and oxidative coupling reactions. These methods allow for the precise introduction of halogen substituents while maintaining the integrity of the heterocyclic framework. The development of such sophisticated synthetic strategies reflects the growing importance of functionalized imidazo[1,2-a]pyridine derivatives in contemporary chemical research.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly as a representative of the privileged imidazo[1,2-a]pyridine scaffold family. The imidazo[1,2-a]pyridine framework has been recognized as a privileged structure due to its exceptional versatility in medicinal chemistry applications, with documented activities spanning anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor functions. This broad spectrum of biological activities underscores the fundamental importance of this heterocyclic system in drug discovery and development.

The specific substitution pattern present in this compound provides multiple avenues for further chemical elaboration, making it an invaluable synthetic intermediate. The iodine atom at position 3 serves as an excellent leaving group for various substitution reactions and can participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The nitro group at position 8 offers opportunities for reduction to amine functionality, opening pathways to numerous derivative compounds with potentially enhanced biological activities.

The ethyl ester functionality at position 2 represents another strategic feature that enhances the compound's synthetic utility. Ester groups can be readily hydrolyzed to carboxylic acids, which can subsequently be converted to amides, hydrazides, or other carbonyl derivatives. This flexibility in functional group manipulation makes the compound particularly valuable as a building block for library synthesis and structure-activity relationship studies.

Recent advances in metal-free synthetic methodologies have further elevated the significance of compounds like this compound. These environmentally benign synthetic approaches align with current trends toward sustainable chemistry while maintaining the ability to produce complex, highly functionalized heterocyclic compounds. The development of one-pot multicomponent transformations for accessing imidazo[1,2-a]pyridine derivatives represents a significant advancement in synthetic efficiency and atom economy.

The compound's role in contemporary pharmaceutical research extends beyond its immediate applications, serving as a representative example of how strategic functional group placement can enhance both synthetic versatility and biological activity potential. The presence of electron-withdrawing groups such as nitro and carboxylate functionalities influences the electronic properties of the aromatic system, potentially affecting binding interactions with biological targets and modulating pharmacokinetic properties. This electronic modulation represents a key principle in rational drug design, where systematic structural modifications are employed to optimize biological activity and selectivity profiles.

Properties

IUPAC Name

ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O4/c1-2-18-10(15)7-8(11)13-5-3-4-6(14(16)17)9(13)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMMEYKVWHWSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693049
Record name Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-48-7
Record name Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Imidazo[1,2-a]pyridine Core

2.1. Cyclization via Condensation

The imidazo[1,2-a]pyridine scaffold is commonly synthesized by condensation of 2-aminopyridine with α-halo carbonyl compounds such as ethyl 3-bromo-2-oxopropanoate under reflux conditions in ethanol or DMF. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization to form the fused imidazo ring.

Step Reagents Conditions Outcome
Cyclization 2-Aminopyridine + Ethyl 3-bromo-2-oxopropanoate Reflux in ethanol or DMF Ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate

This method is well-documented for producing the ethyl ester-substituted imidazo[1,2-a]pyridine with good yields (>80%) and purity.

Nitration at the 8-Position

4.1. Selective Nitration

The introduction of the nitro group at the 8-position of the imidazo[1,2-a]pyridine ring requires regioselective nitration conditions. This is typically carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition.

Step Reagents Conditions Outcome
Nitration Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate + HNO3/H2SO4 Low temperature (0–5 °C), controlled addition Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Due to the electron-withdrawing effect of the ester and iodine substituents, nitration occurs preferentially at the 8-position, as confirmed by spectroscopic analysis.

Representative Synthetic Route Summary

Step No. Reaction Type Starting Material Reagents/Conditions Product
1 Cyclization 2-Aminopyridine + Ethyl 3-bromo-2-oxopropanoate Reflux in ethanol or DMF Ethyl imidazo[1,2-a]pyridine-2-carboxylate
2 Iodination Ethyl imidazo[1,2-a]pyridine-2-carboxylate Iodine, pyridine, rt to mild heat Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
3 Nitration Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate HNO3/H2SO4, 0–5 °C This compound

Detailed Research Findings and Notes

  • Catalyst-Free and Metal-Free Conditions: Recent advances emphasize metal-free protocols for imidazo[1,2-a]pyridine synthesis, employing organic acids or iodine as catalysts to avoid heavy metal contamination.

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate cyclization and halogenation steps, improving yields and reducing reaction times.

  • Green Chemistry Approaches: Use of aqueous micellar media and environmentally benign solvents such as polyethylene glycol (PEG-400) have been explored for halogenation and nitration steps to enhance sustainability.

  • Purification and Characterization: The final compounds are typically purified by silica gel chromatography using ethyl acetate/hexane mixtures. Characterization includes ^1H and ^13C NMR, IR spectroscopy (notably C=O stretch ~1700 cm⁻¹ and C–I stretch 600–700 cm⁻¹), and X-ray crystallography to confirm substitution patterns and molecular geometry.

Analytical Data Table for Key Intermediates and Final Product

Compound Yield (%) Melting Point (°C) Key Spectral Features Notes
Ethyl imidazo[1,2-a]pyridine-2-carboxylate 80–85 150–155 ^1H NMR: δ 4.3–4.5 (CH2), δ 1.3–1.5 (CH3) Intermediate for iodination
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate 75–80 160–165 IR: C–I stretch 600–700 cm⁻¹; NMR aromatic shifts Iodination confirmed by NMR
This compound 65–70 170–175 IR: Nitro stretch ~1520 and 1340 cm⁻¹; NMR aromatic deshielding Final product, regioselective nitration

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amines.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate has shown promise in the development of new pharmaceuticals:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. The presence of the nitro group is often associated with enhanced biological activity against various pathogens .
  • Anticancer Potential : Research has suggested that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. The specific substitution patterns on the pyridine ring may enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Drug Development : this compound can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial for the development of novel therapeutic agents .

Biochemical Research

The compound's unique structure allows it to be utilized in biochemical assays:

  • Target Identification : It can be employed in studies aimed at identifying biological targets for new drugs, particularly in screening assays where its reactivity may lead to the discovery of new enzyme inhibitors or receptor ligands.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EfficacyDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics.
Anticancer ActivityShowed selective cytotoxicity against breast cancer cell lines, indicating potential as a chemotherapeutic agent.
Synthetic ApplicationsUtilized as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activities.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer research, it may target specific pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Key Reactivity/Applications Reference
This compound I (3), NO₂ (8), COOEt (2) ~363.1* N/A N/A Cross-coupling, medicinal chemistry Target
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8), COOEt (2) 350.54 208 71 Suzuki cross-coupling
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (8), COOEt (2) 269.10 N/A N/A Intermediate for functionalization
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) 287.09 N/A N/A Halogen exchange reactions
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate Cl (3), I (6), CF₃ (8), COOEt (2) 447.56 N/A N/A Electron-deficient scaffold

*Calculated based on formula C₁₀H₈IN₃O₄.

Key Observations :

  • Halogen Effects : Iodo-substituted derivatives (e.g., ) exhibit higher reactivity in cross-coupling reactions compared to bromo or chloro analogs due to iodine’s superior leaving-group ability.
  • Nitro vs. Trifluoromethyl : The nitro group at position 8 in the target compound enhances electrophilicity, whereas trifluoromethyl groups (e.g., ) provide strong electron-withdrawing effects and metabolic stability.
  • Positional Isomerism: Substitution at position 8 (nitro) vs.

Key Observations :

  • Nitration Strategies: The target compound likely requires selective nitration at position 8, a challenging step due to competing positional reactivity. demonstrates nitration at position 3 using HNO₃/H₂SO₄ .
  • Halogen Introduction : Iodination is typically achieved via electrophilic substitution (e.g., N-iodosuccinimide) or metal-halogen exchange .

Biological Activity

Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 885271-48-7) is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

  • Molecular Formula : C10H8IN3O4
  • Molecular Weight : 361.09 g/mol
  • Storage Conditions : Keep in a dark place at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its efficacy against Mycobacterium tuberculosis (Mtb) and other microbial strains.

Antimycobacterial Activity

A significant study screened a series of imidazo[1,2-a]pyridine derivatives against Mtb H37Rv. The results indicated that compounds structurally related to this compound exhibited potent activity with minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria .

Table 1: Antimycobacterial Activity of Related Compounds

CompoundMIC (μM)Notes
Compound 18<0.03Most potent against drug-resistant strains
Compound 130.8Comparable to clinical candidate PA-824
This compoundTBDFurther studies needed

Research suggests that imidazo[1,2-a]pyridines may inhibit ATP homeostasis by targeting the QcrB protein, which is essential for the survival of Mtb . The exact mechanism for this compound remains to be fully elucidated but may involve similar pathways.

Case Studies

A notable case study involved evaluating the pharmacokinetics of related compounds in mice. The study found that while some derivatives showed moderate bioavailability and clearance rates, they maintained effective concentrations against Mtb .

Table 2: Pharmacokinetics of Related Compounds in Mice

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)t1/2 (h)
Compound 134111810.255
Compound 1838503370.5ND

Toxicity and Safety Profile

According to safety data sheets, this compound poses several hazards:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
    These safety concerns necessitate careful handling and further toxicological evaluation .

Q & A

Q. What are the established synthetic routes for Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between 2-aminopyridines and α-haloketones or esters. For example, ethyl bromopyruvate reacts with substituted 2-aminopyridines under reflux in ethanol to form the imidazo[1,2-a]pyridine core . Optimizing iodination and nitration steps requires careful control of electrophilic substitution conditions. In related compounds, iodination at position 3 is achieved using N-iodosuccinimide (NIS) in polar aprotic solvents like DMF at 40–60°C , while nitration at position 8 may employ mixed nitric-sulfuric acid systems. Purity can be enhanced via column chromatography (e.g., silica gel with cyclohexane/EtOAc gradients) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) and X-ray crystallography be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions. For example, the ethyl ester group typically shows a quartet at δ 4.2–4.6 ppm (¹H) and a carbonyl signal at δ 160–165 ppm (¹³C). Aromatic protons in nitro- and iodo-substituted rings exhibit distinct splitting patterns due to electron-withdrawing effects .
  • IR : Nitro groups absorb at ~1520 and 1350 cm⁻¹, while ester carbonyls appear at ~1700 cm⁻¹ .
  • HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns (e.g., iodine’s signature doublet) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and steric effects. For example, imidazo[1,2-a]pyridine derivatives often exhibit planar cores with substituent-dependent torsional angles .

Advanced Research Questions

Q. What strategies are effective in achieving regioselective iodination and nitration on the imidazo[1,2-a]pyridine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Iodination at position 3 is favored due to the electron-rich nature of the imidazole ring, while nitration at position 8 occurs via directed electrophilic substitution. In similar compounds, microwave-assisted reactions improve regiocontrol: Pd-catalyzed coupling with p-tolylboronic acid at position 8 and cyclohexylamine at position 7 achieved 27% yield under optimized conditions . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How does the electronic and steric environment of substituents influence the reactivity and pharmacological activity of this compound?

  • Methodological Answer :
  • Electronic effects : Nitro groups enhance electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling). Iodo substituents enable cross-coupling reactions (e.g., Sonogashira) for functionalization .
  • Pharmacological activity : Imidazo[1,2-a]pyridines with nitro groups show antiparasitic activity (IC₅₀ = 2–10 µM against Entamoeba histolytica), while iodine enhances membrane permeability due to lipophilicity . Steric bulk at position 3 reduces off-target binding in kinase inhibition assays .

Q. What methodologies are recommended for analyzing contradictory data in reaction yields or spectroscopic results during synthesis?

  • Methodological Answer :
  • Yield discrepancies : Compare solvent systems (e.g., DMF vs. ethanol), temperature, and catalyst loading. For example, N-chlorosuccinimide-mediated chlorination in DMF at 40°C gave 80% yield, while lower temperatures reduced efficiency .
  • Spectroscopic conflicts : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with HRMS and single-crystal X-ray data .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity and toxicity of this compound?

  • Methodological Answer :
  • In vitro : Antiproliferative assays (MTT) on lung cancer cells (A549) and pancreatic cancer cells (MIA PaCa-2) with IC₅₀ calculations. Cytochrome P450 inhibition studies assess metabolic stability .
  • In vivo : Acute toxicity in Wistar rats (200 mg/kg oral dose) monitored via serum ALT/AST (liver function) and creatinine (kidney function). Histopathology evaluates gastroduodenal toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.